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Abstract

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage.
Eukaryotic cells have evolved two major pathways to repair DSBs: homologous recombination
(HR) and non-homologous end joining (NHEJ). The choice between these pathways is critical
for maintaining genomic stability. A key player in the regulation of this choice is the shieldin
complex, of which SHLD2 (Shieldin Complex Subunit 2) is a core component. This technical
guide provides an in-depth exploration of the function of SHLD2 in promoting NHEJ. We wiill
delve into the molecular mechanisms of SHLD2-mediated DNA repair, its interactions with key
proteins, and its role in clinically relevant phenomena such as PARP inhibitor resistance. This
guide also provides detailed experimental protocols for studying SHLD2 function and presents
guantitative data and signaling pathways in a clear, structured format.

Introduction to SHLD2 and the Shieldin Complex

SHLD2, also known as FAM35A, is a critical protein in the NHEJ pathway of DSB repair. It is a
core subunit of the shieldin complex, a four-protein assembly that also includes SHLD1,
SHLD3, and REV7[1][2]. The shieldin complex acts downstream of the 53BP1 and RIF1
proteins to promote the repair of DSBs during the G1 and S phases of the cell cycle[3][4][5]. Its
primary function is to suppress the resection of DNA ends, a crucial step that commits the cell
to HR[4][6][7]. By inhibiting resection, the shieldin complex effectively "shields" the broken DNA
ends, thereby channeling the repair process towards the NHEJ pathway. This function is vital
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for various physiological processes, including immunoglobulin class-switch recombination
(CSR) in B cells[8][9].

The recruitment of the shieldin complex to DSBs is a hierarchical process. Following a DSB,
53BP1 and its effector protein RIF1 accumulate at the damage site. This is followed by the
recruitment of the shieldin complex in a manner dependent on 53BP1, RIF1, and REV7[6][10].
SHLD2 plays a central role in this complex, acting as a scaffold for the other subunits and
directly interacting with single-stranded DNA (ssDNA)[1][11].

Molecular Function of SHLD2 in NHEJ

SHLD2 is a multi-domain protein with distinct functions attributed to its N- and C-terminal
regions.

e N-Terminal Domain: Recruitment and Complex Assembly. The N-terminal region of SHLD2 is
essential for its recruitment to DSBs[10]. This domain mediates the interaction with the
SHLD3-REV7 subcomplex, which in turn is recruited by RIF1[12]. Deletion of the first 60
amino acids of SHLD2 completely abolishes its accumulation at sites of DNA damage[10].

e C-Terminal Domain: ssDNA Binding and End Protection. The C-terminus of SHLD2 contains
three oligonucleotide/oligosaccharide-binding (OB) fold domains[12]. These domains confer
the ability to bind to ssDNA, a critical function for preventing extensive end resection[1][11].
This ssDNA binding activity is essential for the shieldin complex's role in promoting NHEJ
and for its ability to counteract HR[3]. The interaction with SHLD1 also occurs through the C-
terminal region of SHLD2[12].

By binding to the ssDNA tails that may be generated at DSBs, SHLD2, as part of the shieldin
complex, prevents their further degradation by nucleases. This protection of DNA ends is a
prerequisite for their subsequent ligation by the NHEJ machinery.

Quantitative Analysis of SHLD2 Function

The functional significance of SHLD2 in NHEJ has been quantified through various
experimental approaches.
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Parameter

Method

Result Reference

ssDNA Binding Affinity
(Kd)

Electrophoretic
Mobility Shift Assay
(EMSA)

The C-terminus of

SHLD2 (SHLD2C) in
complex with SHLD1

binds to ssDNAwitha  [3]
dissociation constant

(Kd) of approximately

10 nM.

ssDNA Binding Affinity
(Kd)

Electrophoretic
Mobility Shift Assay
(EMSA)

The C-terminus of

SHLD2 (SHLD2C)
expressed in E. coli

shows a 1-2 orders of
magnitude lower [3]
affinity for sSDNA

compared to the

complex purified from

human cells.

NHEJ Efficiency

EJ5-GFP Reporter
Assay

Depletion of SHLD2
results in a reduction
of more than 60% in
NHEJ efficiency.

Shieldin Complex
Recruitment

Immunofluorescence

Microscopy

The shieldin complex
is recruited to a
fraction of 53BP1-
positive DSBs hours
after DYNLLZ,
predominantly in the

[1]9]

G1 phase of the cell

cycle.

SHLD2 in DNA Repair Pathway Choice and PARP
Inhibitor Resistance
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The role of SHLD2 in suppressing HR has significant implications for cancer therapy,
particularly in the context of PARP inhibitors. In cells with deficient HR, such as those with
BRCA1 mutations, PARP inhibitors are highly effective due to the principle of synthetic lethality.
However, the loss of SHLD2 can confer resistance to these drugs[11][14].

In BRCA1-deficient cells, the absence of SHLD2 leads to uncontrolled DNA end resection,
which restores the HR pathway. This restoration of HR allows the cancer cells to survive the
DNA damage induced by PARP inhibitors, leading to therapeutic resistance[11][14]. Therefore,
the status of SHLD2 and other shieldin complex components could serve as a potential
biomarker for predicting the response to PARP inhibitor therapy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Shieldin Complex Recruitment to
DSBs

Shieldin Complex
(SHLD3-REV7-SHLD2-SHLD1)

Click to download full resolution via product page

Caption: Recruitment of the shieldin complex to a DNA double-strand break.

Experimental Workflow for EJ5-GFP NHEJ Assay
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Start: U20S cells with integrated
EJ5-GFP reporter

Incubate for 48-72 hours
to allow for DNA repair

Analyze GFP expression
by Flow Cytometry

Quantify NHEJ efficiency:
(%GFP positive cells in SHLD2 siRNA) /
(%GFP positive cells in control siRNA)

Click to download full resolution via product page

Caption: Workflow for measuring NHEJ efficiency using the EJ5-GFP reporter assay.
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Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect SHLD2 Protein
Interactions

Objective: To determine if SHLD2 physically interacts with a protein of interest in vivo.

Materials:

Cell line expressing tagged versions of SHLD2 and/or the protein of interest.

o Cell Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA,
1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase
inhibitors).

» Antibody against the tagged protein (e.g., anti-FLAG, anti-HA, or a specific antibody for the
endogenous protein).

e Protein A/G magnetic beads.

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 0.1% NP-40.

o Elution Buffer: 1x Laemmli sample buffer.

o SDS-PAGE gels and Western blotting reagents.

Procedure:

e Cell Lysis:

[¢]

Culture cells to ~80-90% confluency.

o

Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 30 minutes with
occasional vortexing.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[e]

Transfer the supernatant (cell lysate) to a new pre-chilled tube.
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e Immunoprecipitation:
o Determine the protein concentration of the lysate.

o Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a

rotator.

o Remove the beads and add the primary antibody to the pre-cleared lysate. Incubate

overnight at 4°C on a rotator.
o Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
e Washing:
o Pellet the beads using a magnetic stand and discard the supernatant.
o Wash the beads 3-5 times with ice-cold Wash Bulffer.
e Elution and Analysis:

o Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-

10 minutes.

o Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform
Western blotting with antibodies against SHLD2 and the protein of interest.

Chromatin Immunoprecipitation (ChlIP) to Detect SHLD2
at DSBs

Objective: To determine if SHLD2 is recruited to specific DNA DSB sites.

Materials:

e Cell line with an inducible DSB system (e.g., U20S-mCherry-LacR-Fokl or DIVA cells).
» Formaldehyde (1% final concentration) for cross-linking.

e Glycine (125 mM final concentration) to quench cross-linking.
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o Cell Lysis Buffer: 10 mM Tris-HCI pH 8.0, 10 mM NacCl, 0.2% NP-40, protease inhibitors.
e Nuclear Lysis Buffer: 50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors.
e ChIP Dilution Buffer: 20 mM Tris-HCI pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100.
e Antibody against SHLD2 or a tag on expressed SHLD2.
o Protein A/G magnetic beads.
o Wash Buffers (Low Salt, High Salt, LiCl).
 Elution Buffer: 1% SDS, 0.1 M NaHCO3.
e 5 M NaCl for reverse cross-linking.
» RNase A and Proteinase K.
o DNA purification Kit.
o Primers for gPCR flanking the DSB site and a control region.
Procedure:
e Induce DSBs and Cross-link:
o Induce DSBs in your cell line (e.g., with 4-OHT for DIVA cells).

o Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10
minutes at room temperature.

o Quench the reaction by adding glycine to a final concentration of 125 mM.
e Cell Lysis and Chromatin Shearing:
o Harvest and wash cells with ice-cold PBS.

o Lyse cells in Cell Lysis Buffer and then in Nuclear Lysis Buffer.
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o Shear chromatin to an average size of 200-500 bp using sonication.

e Immunoprecipitation:
o Dilute the sheared chromatin with ChIP Dilution Buffer.
o Pre-clear the chromatin with Protein A/G beads.
o Incubate the pre-cleared chromatin with the SHLD2 antibody overnight at 4°C.
o Add Protein A/G beads and incubate for 2-4 hours.
e Washing and Elution:
o Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers.
o Elute the chromatin from the beads with Elution Buffer.
o Reverse Cross-linking and DNA Purification:
o Add 5 M NaCl and incubate at 65°C overnight to reverse cross-links.
o Treat with RNase A and Proteinase K.
o Purify the DNA using a DNA purification Kit.
e Analysis:
o Perform gPCR using primers specific to the DSB region and a distal control region.

o Calculate the enrichment of SHLD2 at the DSB site relative to the control region and input
DNA.

EJ5-GFP Reporter Assay for NHEJ Efficiency

Objective: To quantify the efficiency of NHEJ in cells.

Materials:
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e U20S cell line stably expressing the EJ5-GFP reporter.

e |-Scel expression plasmid.

» siRNA targeting SHLD2 and a non-targeting control siRNA.
o Transfection reagent.

e Flow cytometer.

Procedure:

Cell Seeding and siRNA Transfection:
o Seed U20S-EJ5-GFP cells in 6-well plates.
o Transfect cells with SHLD2 siRNA or control siRNA.

I-Scel Transfection:

o 24 hours after siRNA transfection, transfect the cells with the I-Scel expression plasmid to
induce DSBs in the EJ5-GFP reporter.

Incubation and Harvesting:

o Incubate the cells for 48-72 hours to allow for DSB repair via NHEJ, which will result in a
functional GFP gene.

o Harvest the cells by trypsinization.

Flow Cytometry Analysis:
o Resuspend the cells in FACS buffer (PBS with 2% FBS).
o Analyze the percentage of GFP-positive cells using a flow cytometer.

o Gating Strategy:
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» Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-
H).

= Gate on the live cell population based on forward scatter (FSC) and side scatter (SSC).

= Within the live, single-cell population, quantify the percentage of GFP-positive cells.

e Quantification:

o Calculate the relative NHEJ efficiency by normalizing the percentage of GFP-positive cells
in the SHLD2-depleted sample to that of the control sample.

Conclusion

SHLD2 is an indispensable component of the shieldin complex, playing a multifaceted role in
the promotion of non-homologous end joining. Its functions in recruiting the shieldin complex to
sites of DNA damage and in directly protecting DNA ends from resection are crucial for
maintaining the balance between NHEJ and HR. Understanding the intricate molecular
mechanisms of SHLD2 not only deepens our knowledge of fundamental DNA repair processes
but also opens avenues for the development of novel therapeutic strategies. The quantitative
data and detailed experimental protocols provided in this guide are intended to facilitate further
research into this critical DNA repair protein and its implications for human health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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